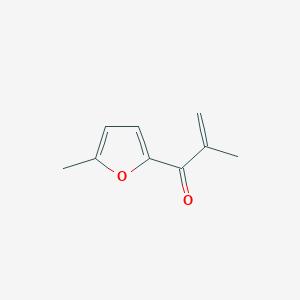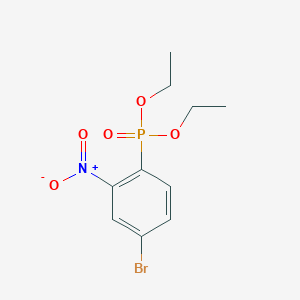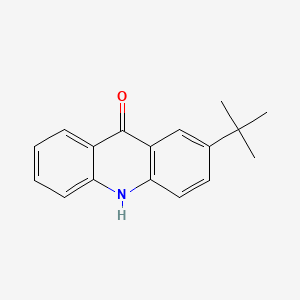
3-(2,3-Dimethylphenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group This compound falls under the category of alcohols due to the presence of the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a precursor containing a 2,3-dimethylphenyl group and a suitable leaving group. The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylphenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethylphenyl)cyclobutanone.
Reduction: Formation of 3-(2,3-Dimethylphenyl)cyclobutane.
Substitution: Formation of 3-(2,3-Dimethylphenyl)cyclobutyl halides.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)cyclobutanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The cyclobutane ring provides a rigid structure that can affect the compound’s overall conformation and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,3-Dimethylphenyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2,3-Dimethylphenyl)cyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dimethylphenylcyclobutanol: Similar but with different substitution patterns on the cyclobutane ring.
Uniqueness
3-(2,3-Dimethylphenyl)cyclobutanol is unique due to the presence of both the cyclobutane ring and the 2,3-dimethylphenyl group, which confer specific chemical and physical properties. Its hydroxyl group makes it versatile in various chemical reactions, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O/c1-8-4-3-5-12(9(8)2)10-6-11(13)7-10/h3-5,10-11,13H,6-7H2,1-2H3 |
Clave InChI |
CIOWPXGYYQGCAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CC(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


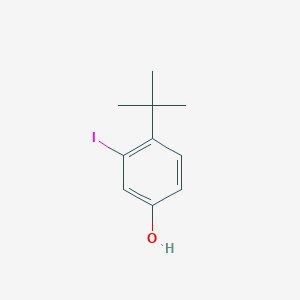
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)

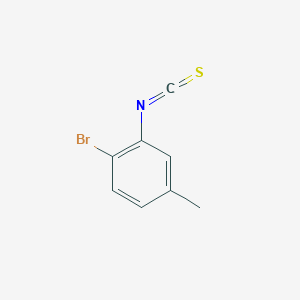
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)

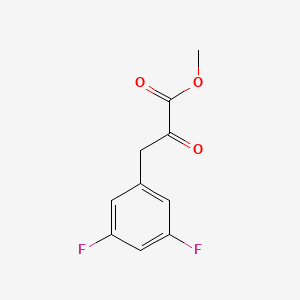
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

